molecular formula C13H11N2O3+ B11717515 1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium

1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium

Cat. No.: B11717515
M. Wt: 243.24 g/mol
InChI Key: IZCUMBRJZVGTIX-UHFFFAOYSA-N
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Description

1-[2-(3-NITROPHENYL)-2-OXOETHYL]PYRIDIN-1-IUM is a chemical compound with the molecular formula C13H11N2O3 It is known for its unique structure, which includes a pyridinium ion linked to a nitrophenyl group through an oxoethyl bridge

Preparation Methods

The synthesis of 1-[2-(3-NITROPHENYL)-2-OXOETHYL]PYRIDIN-1-IUM typically involves the reaction of 3-nitrobenzaldehyde with pyridine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like piperidine. The mixture is heated under reflux, leading to the formation of the desired product through a condensation reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[2-(3-NITROPHENYL)-2-OXOETHYL]PYRIDIN-1-IUM undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and solvents like ethanol or methanol. Major products formed from these reactions include amino derivatives and substituted pyridinium compounds .

Scientific Research Applications

1-[2-(3-NITROPHENYL)-2-OXOETHYL]PYRIDIN-1-IUM has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(3-NITROPHENYL)-2-OXOETHYL]PYRIDIN-1-IUM involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the pyridinium ion can interact with nucleic acids and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

1-[2-(3-NITROPHENYL)-2-OXOETHYL]PYRIDIN-1-IUM can be compared with other similar compounds, such as:

    1-[2-(4-NITROPHENYL)-2-OXOETHYL]PYRIDIN-1-IUM: This compound has a similar structure but with the nitro group in the para position. It exhibits different reactivity and biological activity due to the positional isomerism.

    1-[2-(2-NITROPHENYL)-2-OXOETHYL]PYRIDIN-1-IUM: Another positional isomer with the nitro group in the ortho position, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C13H11N2O3+

Molecular Weight

243.24 g/mol

IUPAC Name

1-(3-nitrophenyl)-2-pyridin-1-ium-1-ylethanone

InChI

InChI=1S/C13H11N2O3/c16-13(10-14-7-2-1-3-8-14)11-5-4-6-12(9-11)15(17)18/h1-9H,10H2/q+1

InChI Key

IZCUMBRJZVGTIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C=C1)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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